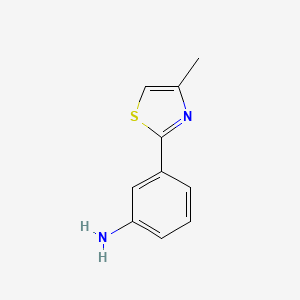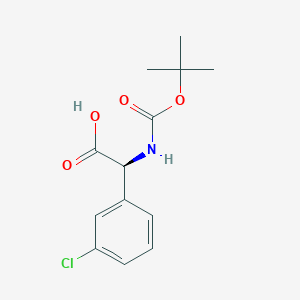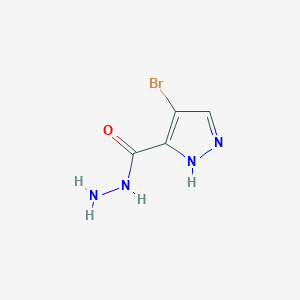
3-(4-Methyl-1,3-thiazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(4-Methyl-1,3-thiazol-2-yl)aniline is a derivative of thiazole, which is a heterocyclic compound featuring a five-membered ring containing both sulfur and nitrogen. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the chemistry of related thiazole derivatives and their applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of interest due to their potential biological activities. For instance, the synthesis of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as CDK inhibitors involves a structure-guided design approach, indicating the importance of the thiazole moiety in the development of pharmaceutical agents . Another study describes the synthesis of a 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole through the reaction of 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone . Additionally, the preparation of 5-acetyl-4-methyl-2-(substituted anilino)thiazoles through a multi-step process involving substituted anilines and brominated pentanedione is reported, showcasing the versatility of thiazole syntheses .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. The X-ray crystallography of 2-anilino-4-(thiazol-5-yl)pyrimidine analogues provides insights into the interactions between these molecules and their biological targets, such as CDK2 . The crystal structure of 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole is also reported, highlighting the importance of structural analysis in understanding the properties of these compounds .
Chemical Reactions Analysis
Thiazole derivatives participate in various chemical reactions that are essential for their applications. The reaction of N-(3-methyl-2-thienylmethylidene)aniline with diiron nonacarbonyl, resulting in cyclometalation and methyl migration, is an example of the complex chemistry that thiazole compounds can undergo . These reactions can lead to the formation of organometallic products and are indicative of the reactivity of thiazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The crystallographic data provided for 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, such as space group, cell dimensions, and density, are essential for understanding the material properties of these compounds . The synthesis papers also often report yields and conditions that give insights into the stability and reactivity of the thiazole derivatives .
Applications De Recherche Scientifique
-
Pharmaceutical and Biological Activities
- Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The methods of application or experimental procedures vary widely depending on the specific application. For example, in drug discovery and development, these compounds are often tested in vitro and in vivo for their biological activities .
- The results or outcomes obtained also vary widely. For instance, some thiazole-based compounds have shown potent antitumor, antioxidant, and antimicrobial activities .
-
Industrial Applications
- Thiazoles are used in various industrial applications such as agrochemicals, photographic sensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
- The methods of application or experimental procedures in these cases would involve the use of these compounds in the manufacturing processes of the respective industries .
- The results or outcomes obtained would be the successful production of the respective products with the desired properties .
-
Antioxidant Properties
- Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
- The methods of application or experimental procedures in these cases would involve the synthesis of these compounds and their testing for antioxidant properties .
- The results or outcomes obtained would be the determination of the antioxidant activity of these compounds, as indicated by their IC50 values .
-
Antifungal Medication
- The antifungal medication abafungin is used topically to suppress skin infections caused by various fungi . This is another application of thiazole derivatives .
- The method of application in this case would be the topical application of the medication to the affected areas .
- The result or outcome obtained would be the suppression of the fungal infection .
-
Photosensitizers and Rubber Vulcanization
- Thiazole derivatives are used in the field of photosensitizers and rubber vulcanization .
- The methods of application or experimental procedures in these cases would involve the use of these compounds in the respective processes .
- The results or outcomes obtained would be the successful production of photosensitive materials and vulcanized rubber .
-
Liquid Crystals, Sensors, Sunscreens, Catalysts, Dyes, Pigments, and Chromophores
- Thiazole derivatives are used in the production of liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
- The methods of application or experimental procedures in these cases would involve the use of these compounds in the respective manufacturing processes .
- The results or outcomes obtained would be the successful production of the respective products with the desired properties .
-
Antidepressant and Antiulcer Agents
- Thiazoles are used in the synthesis of antidepressant drugs like pramipexole and antiulcer agents like nizatidine .
- The methods of application or experimental procedures in these cases would involve the use of these compounds in the drug discovery and development processes .
- The results or outcomes obtained would be the successful production of these drugs with the desired therapeutic properties .
-
Antimicrobial and Antiretroviral Drugs
- Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug) and Ritonavir (an antiretroviral drug) .
- The methods of application or experimental procedures in these cases would involve the use of these compounds in the drug discovery and development processes .
- The results or outcomes obtained would be the successful production of these drugs with the desired therapeutic properties .
-
Agrochemicals and Photostabilizers
- The 1,4-disubstituted 1 H -1,2,3-triazoles also have important applications as agrochemicals and photostabilizers .
- The methods of application or experimental procedures in these cases would involve the use of these compounds in the respective manufacturing processes .
- The results or outcomes obtained would be the successful production of the respective products with the desired properties .
-
Dyes and Anticorrosives
- Thiazole is used as an intermediate to fabricate synthetic drugs, fungicides, dyes, and so on .
- The methods of application or experimental procedures in these cases would involve the use of these compounds in the respective manufacturing processes .
- The results or outcomes obtained would be the successful production of the respective products with the desired properties .
-
Vitamin B1 (Thiamine)
- A thiazole ring is naturally found in Vitamin B1 (thiamine) .
- Thiamine is a water-soluble vitamin. It helps the body to release energy from carbohydrates during metabolism. It also helps in the normal functioning of the nervous system by its role in the synthesis of neurotransmitters, such as acetylcholine .
- The result or outcome obtained would be the successful production of Vitamin B1 with the desired properties .
-
Penicillin C
- A thiazole ring is also present in penicillin C .
- The methods of application or experimental procedures in these cases would involve the use of these compounds in the drug discovery and development processes .
- The results or outcomes obtained would be the successful production of penicillin C with the desired therapeutic properties .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-6-13-10(12-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBUVZDSQJFVBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,3-thiazol-2-yl)aniline | |
CAS RN |
134811-93-1 |
Source


|
| Record name | 3-(4-methyl-1,3-thiazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)



![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)




